

Personal protective equipment for handling JMV 449 acetate

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Compound of Interest		
Compound Name:	JMV 449 acetate	
Cat. No.:	B8144713	Get Quote

Essential Safety and Handling Guide for JMV 449 Acetate

This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling **JMV 449 acetate**. The following procedures are designed to ensure the safe handling, use, and disposal of this potent neurotensin receptor agonist.

Personal Protective Equipment (PPE) and Safety Measures

When handling **JMV 449 acetate**, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Core PPE Requirements:



Equipment	Specification	Rationale
Eye Protection	Safety goggles with side- shields.	Protects eyes from dust and potential splashes.
Hand Protection	Protective gloves (e.g., nitrile).	Prevents skin contact with the compound.
Body Protection	Impervious clothing, lab coat.	Protects skin from accidental exposure.
Respiratory Protection	Suitable respirator.	Required when handling the powder form to avoid inhalation of dust.

Engineering Controls:

- · Work in a well-ventilated area.
- Use a chemical fume hood for procedures that may generate dust or aerosols.
- Ensure a safety shower and eye wash station are readily accessible.[1]

Operational Plan: Handling and Storage

Precautions for Safe Handling:

- Avoid contact with skin, eyes, and clothing.[1]
- · Do not breathe dust.
- Wash hands thoroughly after handling.[1]
- Do not eat, drink, or smoke in the laboratory.[1]

Storage Conditions:

- Store in a tightly sealed container.
- Keep in a cool, well-ventilated place.



- Store the powder form at -20°C.
- If in solvent, store at -80°C.

Disposal Plan

Dispose of **JMV 449 acetate** and its container in accordance with local, state, and federal regulations. It should be disposed of at an approved waste disposal plant. Avoid release to the environment and collect any spillage.

Experimental Protocol: In Vivo Assessment of Analgesic Effects in Mice

This protocol details the methodology for assessing the analgesic effects of **JMV 449 acetate** following intracerebroventricular (i.c.v.) administration in mice, a key experiment to characterize its in vivo activity.

- 1. Preparation of **JMV 449 Acetate** Solution:
- Dissolve **JMV 449 acetate** in sterile, pyrogen-free saline to the desired concentration.
- For example, to achieve a dose of 120 pmol/mouse in a 5 μL injection volume, prepare a 24 μM solution.
- Vortex briefly to ensure complete dissolution.
- 2. Animal Preparation:
- Use male Swiss albino mice.
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Place the anesthetized mouse in a stereotaxic frame.
- 3. Intracerebroventricular (i.c.v.) Injection:
- Make a midline incision on the scalp to expose the skull.



- Identify the bregma.
- Using a Hamilton syringe, slowly inject 5 μL of the JMV 449 acetate solution into the lateral ventricle at the following coordinates relative to bregma: Anterior/Posterior: -0.2 mm;
 Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -2.5 mm.
- Leave the needle in place for one minute following the injection to allow for diffusion and prevent backflow.
- Slowly retract the needle and suture the incision.
- 4. Analgesia Assessment (Tail-Flick Test):
- At various time points post-injection (e.g., 15, 30, 60, 120 minutes), measure the tail-flick latency in response to a thermal stimulus.
- A radiant heat source is focused on the ventral surface of the tail, and the time taken for the mouse to flick its tail is recorded.
- An increase in tail-flick latency compared to vehicle-injected control mice indicates an analgesic effect.
- 5. Post-Procedure Monitoring:
- Monitor the mice for any adverse reactions.
- Provide appropriate post-operative care as per institutional guidelines.

Quantitative Data Summary

The following table summarizes the key quantitative data for **JMV 449 acetate**.

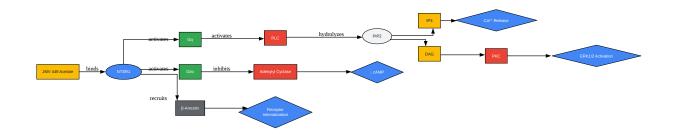




Parameter	Value	Species/System	Reference
IC50	0.15 nM	Neonatal mouse brain ([¹²⁵ l]-neurotensin binding)	
EC50	1.9 nM	Guinea pig ileum contraction	·
Analgesic Dose	120 pmol/mouse (i.c.v.)	Male Swiss albino mice	•
Molecular Weight	807.03 g/mol	N/A	•
Solubility	100 mg/mL in water	N/A	<u>.</u>

JMV 449 Acetate Signaling Pathway

JMV 449 acetate is a potent agonist of the Neurotensin Receptor 1 (NTSR1), a G-protein coupled receptor. Its binding initiates a cascade of intracellular signaling events.





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Caption: Signaling pathway of **JMV 449 acetate** via the NTSR1 receptor.

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References

- 1. JMV 449 acetate MSDS [dcchemicals.com]
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